Xanthorin

Description

Overview of Xanthorin as a Natural Product

This compound is a naturally occurring chemical compound that has garnered scientific interest due to its presence in a diverse range of organisms. It belongs to a large and important class of organic compounds known for their distinctive chemical structures and varied biological significance.

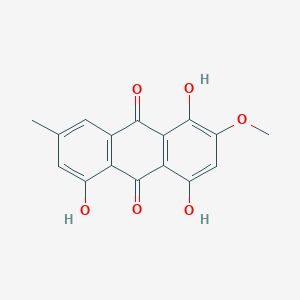

This compound is classified as an anthraquinone (B42736). jst.go.jpnih.govmedchemexpress.eumedchemexpress.com Anthraquinones are a class of aromatic organic compounds based on the 9,10-anthraquinone skeleton. They are widely distributed in nature and are responsible for the pigmentation of many plants, fungi, and lichens. frontiersin.org The core structure of anthraquinones consists of three fused benzene (B151609) rings, with two ketone groups in the central ring. This compound itself is specifically an alizarin-type anthraquinone. chemfaces.com

The chemical structure of this compound is characterized by a 1,4,8-trihydroxy-6-methyl-anthraquinone framework. This specific arrangement of hydroxyl and methyl groups on the anthraquinone core defines its chemical properties and contributes to its natural occurrence.

This compound has been isolated from a variety of natural sources, spanning the plant, fungal, and lichen kingdoms. Its presence is often associated with the pigmentation of the source organism.

This compound has been identified in several plant species. Notably, it has been isolated from the roots of Cassia obtusifolia L., a plant belonging to the Leguminosae family. jst.go.jpmedchemexpress.comnih.gov However, some research suggests that the presence of this compound in certain Cassia species might be due to contamination with other species like Cassia sophera, which is known to be rich in this compound. glycomer.com Additionally, this compound has been found in Polygonum cuspidatum, a plant in the Polygonaceae family. chemfaces.comresearchgate.netchemfaces.cn Its isolation from this plant was significant as it represented the first instance of an alizarin-type anthraquinone being obtained from P. cuspidatum. chemfaces.com

The fungal kingdom is another significant source of this compound and its derivatives. Various species of the fungus Dermocybe have been found to produce this compound. researchgate.netbiocrick.comnih.govacs.org For instance, new this compound glycosides, which are molecules where this compound is attached to a sugar moiety, have been isolated from an Australian toadstool, Dermocybe sp. WAT 22963. acs.orgacs.org Research has also documented the presence of this compound in Penicillium europium. jksus.orgresearchgate.net

Lichens, which are symbiotic organisms of fungi and algae, are well-known producers of a wide array of secondary metabolites, including this compound. The genus Xanthoria is a prominent source of this compound. researchgate.net The characteristic yellow-orange color of lichens like Xanthoria parietina (common orange lichen) is attributed to the presence of this compound. naturespot.orgblogspot.comwildbristol.uk The production of this compound in these lichens is thought to be a defense mechanism against UV radiation. naturespot.orgblogspot.com

| Natural Source Category | Example Species |

| Plants | Cassia obtusifolia L., Polygonum cuspidatum |

| Fungi | Dermocybe species, Penicillium europium |

| Lichens | Xanthoria species (e.g., Xanthoria parietina) |

Natural Occurrence and Sources

Relationship to the Broader Class of Xanthones

While the name "this compound" might suggest a direct relationship to xanthones, it is crucial to understand their distinct chemical classifications. This compound is an anthraquinone, whereas xanthones represent a separate class of heterocyclic compounds. frontiersin.orgresearchgate.nettaylorandfrancis.com

Xanthones have a dibenzo-γ-pyrone scaffold, with the chemical formula C13H8O2. mdpi.commdpi.com They are also natural products found in plants, fungi, and lichens. mdpi.comresearchgate.netmdpi.com The structural difference is fundamental: anthraquinones like this compound have a tricyclic system based on anthracene, while xanthones have a different heterocyclic ring system. frontiersin.orgresearchgate.netresearchgate.net

The confusion can arise from the similar-sounding names and the fact that both classes of compounds are often found in similar natural sources. However, their biosynthetic pathways and core chemical structures are different. In higher plants, xanthone (B1684191) biosynthesis involves the shikimate and acetate (B1210297) pathways, whereas in fungi and lichens, the xanthone core is derived entirely from polyketides. researchgate.net

Structural Similarities and Differences

This compound, parietin, and emodin (B1671224) all belong to the anthraquinone family, possessing a fundamental 9,10-anthracenedione core structure. Their structural variations arise from the different substituent groups attached to this core, which in turn influences their chemical and biological properties.

This compound is characterized by the presence of hydroxyl and methoxy (B1213986) groups. Its chemical name is 1,8-dihydroxy-3-methoxy-6-methyl-9,10-anthraquinone. mdpi.com

Parietin , also known as physcion, is structurally very similar to this compound. wikidata.org It is 1,8-dihydroxy-3-methoxy-6-methyl-9,10-anthraquinone. mdpi.comresearchgate.net The key difference lies in the position of a methyl group.

Emodin is 1,3,8-trihydroxy-6-methylanthracene-9,10-dione. nih.govchemicalbook.comwikipedia.org Unlike this compound and parietin, which have a methoxy group, emodin possesses a third hydroxyl group at the C-3 position. nih.gov

Interactive Data Table: Structural Comparison of this compound, Parietin, and Emodin

| Compound | Chemical Formula | Molecular Weight | Core Structure | Key Substituents |

| This compound | C₁₆H₁₂O₆ medchemexpress.com | 300.26 g/mol medchemexpress.com | 9,10-Anthraquinone | 1,8-dihydroxy, 3-methoxy, 6-methyl mdpi.com |

| Parietin | C₁₆H₁₂O₅ wikidata.org | 284.26 g/mol | 9,10-Anthraquinone | 1,8-dihydroxy, 3-methoxy, 6-methyl mdpi.com |

| Emodin | C₁₅H₁₀O₅ nih.govwikipedia.org | 270.24 g/mol wikipedia.org | 9,10-Anthraquinone | 1,3,8-trihydroxy, 6-methyl nih.gov |

Shared Biosynthetic Origins (e.g., Shikimate and Acetate Pathways)

The biosynthesis of this compound, parietin, and emodin primarily follows the polyketide pathway, which is also known as the acetate pathway. nih.govphiladelphia.edu.joontosight.aifirsthope.co.insips.org.in This is a major route for the formation of a wide array of secondary metabolites in plants, fungi, and bacteria. firsthope.co.in

In this pathway, acetyl-CoA and malonyl-CoA serve as the basic building blocks. ontosight.aifirsthope.co.in A series of condensation reactions, catalyzed by polyketide synthase (PKS) enzymes, leads to the formation of a linear polyketide chain. ontosight.ai This chain then undergoes a series of cyclization, dehydration, and aromatization reactions to form the characteristic tricyclic anthraquinone skeleton. researchgate.net

While the acetate pathway is the primary route for these anthraquinones in fungi, plants can also utilize the shikimate pathway for the biosynthesis of other types of anthraquinones. nih.govbiorxiv.orgnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comoup.com The shikimate pathway is responsible for producing aromatic amino acids, which can serve as precursors for various secondary metabolites. nih.govoup.com However, for emodin-type anthraquinones like this compound and parietin, the acetate-malonate pathway is the key biosynthetic route. nih.govnih.govresearchgate.net The biosynthesis of emodin from eight acetate units has been demonstrated in fungi. nih.gov The structural similarities between this compound, parietin, and emodin suggest that they are derived from a common polyketide precursor, with variations in the final tailoring steps, such as methylation and hydroxylation, leading to the distinct molecules. nih.gov

Overlapping Biological Activity Profiles

This compound, parietin, and emodin exhibit a range of similar biological activities, which can be attributed to their shared anthraquinone scaffold. These activities are of significant interest in pharmacological and medical research.

This compound has been reported to possess anticomplementary activity. biocrick.comchemfaces.com

Parietin has demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, and antioxidant properties. ontosight.aimdpi.comnih.gov It has also been investigated for its potential as an anticancer agent, showing the ability to slow the growth of certain cancer cells. scielo.brwikipedia.org

Emodin is perhaps the most extensively studied of the three and is known for a wide array of pharmacological activities. nih.govresearchgate.net These include anti-inflammatory, antibacterial, anticancer, and neuroprotective effects. nih.govrndsystems.comfrontiersin.org Like parietin, emodin has shown promise as an anticancer agent by inhibiting various signaling pathways involved in cell proliferation and survival. nih.gov

The common thread of antimicrobial and anticancer activities among these three compounds highlights the potential of the anthraquinone core as a privileged scaffold for drug discovery. The specific functional groups on each molecule modulate their potency and spectrum of activity.

Interactive Data Table: Comparison of Biological Activities

| Biological Activity | This compound | Parietin | Emodin |

| Anticomplementary | Yes biocrick.comchemfaces.com | Not Widely Reported | Not a Primary Activity |

| Antibacterial | Not Widely Reported | Yes ontosight.aimdpi.comwikipedia.org | Yes nih.govresearchgate.net |

| Antifungal | Not Widely Reported | Yes ontosight.aimdpi.comwikipedia.org | Yes nih.gov |

| Antioxidant | Not Widely Reported | Yes ontosight.aimdpi.com | Yes frontiersin.org |

| Anti-inflammatory | Not Widely Reported | Yes scielo.br | Yes nih.govresearchgate.netrndsystems.comfrontiersin.org |

| Anticancer/Antineoplastic | Not Widely Reported | Yes scielo.brwikipedia.org | Yes nih.govresearchgate.netrndsystems.com |

| Neuroprotective | Not Widely Reported | Not Widely Reported | Yes rndsystems.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLRIXZGBQOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498507 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17526-15-7 | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17526-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Xanthorin and Xanthone Derivatives

Signaling Pathway Modulation

Beyond direct interactions with cellular components, xanthone (B1684191) derivatives can also modulate intracellular signaling pathways that are often dysregulated in disease states.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory therapies. Several xanthone derivatives have been shown to modulate this pathway. mdpi.com Mangiferin, for example, exerts some of its anticancer effects through the inhibition of the NF-κB pathway. mdpi.com Similarly, α-mangostin has been shown to attenuate inflammatory responses by activating Nrf2, which in turn interferes with the Toll-like receptor 4 (TLR4)-induced NF-κB signaling pathway. mdpi.com Xanthotoxol, a psoralen (B192213) derivative with a similar furanocoumarin core to some xanthones, has also been found to suppress the LPS-induced translocation of the p65 subunit of NF-κB from the cytosol to the nucleus in RAW 264.7 cells. nih.gov

MAPK Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating cellular responses to a wide array of stimuli, including cell growth, differentiation, and apoptosis. frontiersin.org Xanthone derivatives have been shown to selectively modulate these pathways, which contributes to their therapeutic potential, particularly in cancer therapy. nih.govfrontiersin.org The biological effects of the xanthone core are linked to the modulation of several signaling pathways, including MAPK. nih.gov

One study found that 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN) efficiently regulates MAPKs in multidrug-resistant A549/Taxol cells. nih.gov The modulation was observed to be time-sensitive; for instance, XAN initially elevated p-ERK levels at 8 hours, but this effect was reversed at 36 hours. nih.gov This suggests that xanthones can manipulate cell fate by selectively modulating MAPKs and their downstream signals. nih.gov

Other xanthone derivatives have also demonstrated effects on this pathway. Gartanin, an isoprenylated xanthone, has been shown to inhibit the proliferation and migration of glioma cells, an effect likely caused by the suppression of the MAPK signaling pathway. mdpi.com Similarly, α-mangostin has been found to suppress the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are involved in tumor migration and invasion, through the ERK1/2 signaling pathway, a major component of the MAPK cascade. researchgate.net

| Xanthone Derivative | Target Cell/Model | Effect on MAPK Pathway | Observed Outcome |

|---|---|---|---|

| 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) | A549/Taxol (Multidrug-Resistant Lung Cancer Cells) | Time-sensitive modulation of p-ERK, p-p38, and p-JNK | Inhibition of cell proliferation nih.gov |

| Gartanin | T98G (Glioma Cells) | Suppression of the MAPK signaling pathway | Decreased cell migration mdpi.com |

| α-Mangostin | MCF-7 (Breast Cancer Cells) | Inhibition of ERK1/2 activation | Suppression of MMP-2 and MMP-9 expression researchgate.net |

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. liberty.edunih.gov Xanthones are potent activators of this pathway, which underpins their antioxidant and anti-inflammatory properties. mdpi.comnih.govresearchgate.netnih.gov The activation of Nrf2 is considered a promising therapeutic strategy for conditions where oxidative stress is implicated. uniroma1.it

Studies have shown a direct relationship between the xanthone scaffold and Nrf2 activation. mdpi.comnih.gov Natural xanthones such as α-mangostin and γ-mangostin, purified from Garcinia mangostana, have demonstrated anti-inflammatory and antioxidant effects through the modulation of the Nrf2 pathway. mdpi.comnih.gov In a study using LPS-stimulated human macrophages, γ-mangostin, in particular, was shown to promote the translocation of Nrf2 into the nucleus, a key step in the activation of the ARE pathway. mdpi.com This activation leads to the expression of various cytoprotective genes. nih.govmdpi.com

Furthermore, xanthones extracted from Gentianella acuta have been found to protect against cardiac aging by promoting Nrf2 expression, which in turn reduces inflammation and oxidative damage. nih.gov Research has identified at least thirteen natural xanthones, including mangiferin, α-mangostin, and γ-mangostin, that can modulate the Nrf2/ARE signaling pathway, highlighting their potential as lead compounds for gastroprotective agents. researchgate.netnih.gov

| Xanthone Derivative | Cell/Model System | Mechanism/Effect | Reference |

|---|---|---|---|

| α-Mangostin | In vitro and in vivo models | Modulation of Nrf2 activation | mdpi.comnih.gov |

| γ-Mangostin | LPS-stimulated human macrophages | Enhances Nrf2 nuclear translocation | mdpi.com |

| Xanthones (from Gentianella acuta) | Aging mouse model | Promotes Nrf2 expression | nih.gov |

| Mangiferin | Various models | Modulation of Nrf2/ARE signaling | researchgate.netnih.gov |

AMPK and PPAR Signaling Pathways

The AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways are central regulators of cellular energy homeostasis, metabolism, and inflammation. mdpi.commdpi.com While research into the direct effects of xanthorin on these pathways is ongoing, evidence suggests that the broader class of xanthone derivatives can modulate their activity. researchgate.net

The interaction between AMPK and PPARs is crucial for regulating processes like glucose metabolism and insulin (B600854) resistance. nih.gov For example, activation of AMPK can influence PPARδ activity, which plays a role in training adaptation and inflammation. nih.gov Xanthones have been generally reported to modulate PPAR pathways, which are implicated in skin inflammatory diseases. researchgate.net The activation of PPARs by natural or synthetic agonists can inhibit the growth of tumor cells. mdpi.com Similarly, AMPK activation triggers downstream pathways that can lead to tumor suppression. nih.gov Given that many antidiabetic and anti-inflammatory effects of PPAR agonists involve AMPK activation, the potential for xanthones to co-modulate these pathways is an area of significant interest. mdpi.comnih.gov

p53/p21 Signaling Pathway

The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, form a critical pathway for regulating the cell cycle and apoptosis in response to cellular stress. nih.gov Activation of this pathway can lead to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, initiating programmed cell death. frontiersin.orgmdpi.com

Several xanthone derivatives have been shown to exert their anticancer effects by activating the p53/p21 pathway. nih.gov For instance, xanthones from Gentianella acuta were found to activate this pathway as part of their protective effects in a cardiac aging model. nih.gov In the context of cancer, a synthetic xanthone derivative, XD-1, was shown to arrest liver cancer (HepG2) cells in the G0/G1 phase of the cell cycle by increasing the expression of p21 and regulating the p53/MDM2 balance. researchgate.net MDM2 is a negative regulator of p53, and inhibiting its interaction with p53 is a key strategy in cancer therapy. nih.gov Some xanthone derivatives have been found to inhibit this p53-MDM2 interaction, leading to the accumulation and activation of p53. nih.govnih.gov This activation can, in turn, induce the expression of p21, leading to cell cycle arrest and apoptosis. researchgate.netnih.govmdpi.com

| Xanthone Derivative | Cell Line/Model | Effect | Reference |

|---|---|---|---|

| Xanthones (from Gentianella acuta) | Aging mouse model | Activation of p53/p21 signaling pathway | nih.gov |

| XD-1 (Synthetic) | HepG2 (Liver Cancer Cells) | Increased p21 expression; regulation of p53/MDM2 | researchgate.net |

| General Xanthone Derivatives | Cancer cell models | Inhibition of p53-MDM2 interaction | nih.govnih.gov |

Modulation of Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10)

Xanthones exhibit significant anti-inflammatory activity by modulating the production of key pro-inflammatory and anti-inflammatory cytokines. mdpi.com Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory diseases. mdpi.comnih.gov

Studies have demonstrated that various xanthones can suppress the production of these inflammatory mediators. In a mouse model of aging, xanthones were shown to decrease serum levels of TNF-α, IL-6, and IL-1β. nih.gov A detailed investigation of xanthones from Hypericum beanii identified several compounds that potently inhibit inflammation in macrophage cells. mdpi.com Specifically, 3,4-dihydroxy-2-methoxyxanthone, 1,3,5,6-tetrahydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone significantly reduced the mRNA expression of TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. mdpi.com Other research has also confirmed the ability of xanthone derivatives to inhibit TNF-α production in macrophages. researchgate.net While much of the research has focused on pro-inflammatory cytokines, the anti-inflammatory cytokine IL-10 is also a potential target, as it plays a role in downregulating inflammatory responses. nih.gov

| Xanthone Derivative | Model System | Effect | Reference |

|---|---|---|---|

| Xanthones (from Gentianella acuta) | Aging mice | Decrease in serum TNF-α, IL-6, IL-1β | nih.gov |

| 3,4-dihydroxy-2-methoxyxanthone | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression of TNF-α, IL-1β, IL-6 | mdpi.com |

| 1,3,5,6-tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression of TNF-α, IL-1β, IL-6 | mdpi.com |

| 1,3,6,7-tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression of TNF-α, IL-1β, IL-6 | mdpi.com |

| Benzylated amine-substituted xanthones | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α production | researchgate.net |

Structure-Activity Relationship (SAR) Studies

The biological activity of xanthone derivatives is highly dependent on the chemical nature and position of various substituent groups on the core tricyclic scaffold. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications influence efficacy and for designing novel compounds with enhanced therapeutic properties.

Influence of Substituent Nature and Position (e.g., C-1, C-3, C-6, C-8)

Research has identified several key positions on the xanthone nucleus—notably C-1, C-3, C-6, and C-8—that are critical for biological activity. researchgate.net The presence of functional groups such as hydroxyl, methoxy (B1213986), and prenyl moieties at these positions can significantly alter the pharmacological profile of the compound. researchgate.net

For example, studies have shown that xanthones with an isoprenyl substituent at C-8 combined with hydroxyl groups at positions C-1, C-3, and C-6 exhibit potent inhibitory activity against cyclin-dependent kinase 4 (CDK4). researchgate.net The nature of the substituent at C-1 is particularly important. A study on 3,4-dioxygenated xanthones found that a chloromethyl group at C-1 was more effective for antifouling activity than a bromomethyl or hydroxymethyl group. nih.gov In another study, the presence of a hydroxyl group at C-1 enhanced anti-tumor potency, whereas a prenyl group at the same position reduced it. nih.gov

The substitution pattern at C-3 also plays a significant role. An SAR study of 1-hydroxy-3-O-substituted xanthones revealed that the chain length and linearity of the hydrocarbon side chain at the C-3 position influenced acetylcholinesterase inhibitory effects. researchgate.net These studies collectively demonstrate that strategic modification of the xanthone scaffold, particularly at positions C-1, C-3, C-6, and C-8, is a viable approach for optimizing the biological activities of this class of compounds.

| Position(s) | Substituent Type | Influence on Biological Activity | Reference |

|---|---|---|---|

| C-1, C-3, C-6, C-8 | General key positions for substitution | Crucial for overall biological activity | researchgate.net |

| C-8 (isoprenyl) with C-1, C-3, C-6 (hydroxyl) | Isoprenyl and hydroxyl groups | Potent CDK4 inhibitory activity | researchgate.net |

| C-1 | Chloromethyl, bromomethyl, hydroxymethyl | Chloromethyl group enhanced antifouling activity compared to others | nih.gov |

| C-1 | Hydroxyl vs. Prenyl | Hydroxyl group enhanced anti-tumor activity; prenyl group reduced it | nih.gov |

| C-3 | O-substituted hydrocarbon side chains | Chain length and linearity influenced acetylcholinesterase inhibition | researchgate.net |

Role of Functional Groups (e.g., Prenyl, Hydroxyl, Glycosyl, Furan (B31954), Pyran)

The biological activity of the xanthone scaffold is significantly influenced by the type, number, and position of its functional groups. ijnc.irjournals.co.zaresearchgate.net These substitutions modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric effects, which in turn affect its interaction with biological targets. researchgate.net

Prenyl Group: The addition of prenyl (or isoprenyl) groups is a common modification in naturally occurring xanthones and is often associated with enhanced biological potency. researchgate.netnih.gov Prenylation generally increases the lipophilicity of the xanthone molecule, which can improve its ability to interact with and cross biological membranes. nih.govnih.gov This modification has been linked to a variety of improved or new activities, including antitumor, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net For instance, studies on α-Mangostin, a xanthone with two prenyl groups, and its analogues have indicated that these groups are potential modifiable sites, with the 3-methyl-2-butenyl (B1208987) group at the C-8 position being particularly essential for its bioactivity. nih.gov The presence and nature of the prenyl or the longer geranyl group can significantly impact inhibitory potency against enzymes like bacterial neuraminidase. nih.gov

Hydroxyl Group: The number and position of hydroxyl (–OH) groups on the xanthone core are critical determinants of its biological activity. journals.co.zanih.gov Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with target proteins. nih.gov Their position affects the molecule's electronic properties and stability. nih.gov For example, an intramolecular hydrogen bond can form between a hydroxyl group at the C-1 position and the carbonyl oxygen at C-9, contributing to the structural stability. nih.govtandfonline.com Studies on the anticancer activity of hydroxyxanthones have highlighted the importance of a hydroxyl group at the C-3 position for enhancing potency. journals.co.zanih.gov Conversely, the number of hydroxyl groups does not always correlate directly with increased activity; in some cases, monohydroxyxanthones have shown more potent anticancer activity than their di-, tri-, or tetrahydroxylated counterparts. journals.co.zanih.gov

Glycosyl Group: Glycosylation, the attachment of sugar moieties, can significantly alter the pharmacokinetic properties of xanthones. researchgate.net The addition of glycosyl groups generally improves water solubility, which can enhance bioavailability. researchgate.net Both C-glycosides and O-glycosides are found in nature. researchgate.netorientjchem.org Mangiferin, a well-studied C-glycosylated xanthone, demonstrates that the C-glycosidic bond can improve bioavailability and is crucial for its antioxidant properties. researchgate.net Glycosylation can also modulate biological activity; in some instances, glycosylated xanthones exhibit higher antioxidant activity compared to their non-glycosylated forms. researchgate.net

Furan and Pyran Rings: The fusion of furan or pyran rings to the xanthone scaffold creates furanoxanthones and pyranoxanthones, respectively. These heterocyclic additions introduce rigidity and alter the planarity and electronic nature of the molecule, which can lead to potent biological activities. tandfonline.comnih.gov The furan ring, being electron-rich, can engage in various electronic interactions with biological targets. nih.gov Pyranoxanthones have shown promising antitumor activity. tandfonline.comnih.gov The orientation of the fused pyran ring (angular vs. linear) and its substitution pattern are important for determining the growth inhibitory activity against human tumor cell lines. tandfonline.com For example, cyclization of an isoprenyl group at C-2 with a hydroxyl group at C-3 to form a pyran ring has been noted in several bioactive xanthones. tandfonline.com

| Functional Group | General Effect on Xanthone Scaffold | Impact on Biological Activity | References |

|---|---|---|---|

| Prenyl | Increases lipophilicity. | Enhances interaction with biological membranes, often improving antitumor, anti-inflammatory, and antimicrobial activities. | researchgate.netresearchgate.netnih.govnih.govnih.govnih.gov |

| Hydroxyl | Acts as H-bond donor/acceptor; position influences electronic properties and molecular stability. | Crucial for interaction with protein targets. The C-3 position is often important for anticancer activity. The C-1 hydroxyl can form an intramolecular H-bond, increasing stability. | journals.co.zanih.govtandfonline.comnih.gov |

| Glycosyl | Increases water solubility and can improve bioavailability. | Modulates physical and biological properties. Can enhance antioxidant activity. | researchgate.netresearchgate.netorientjchem.org |

| Furan | Adds a rigid, electron-rich heterocyclic ring. | Can facilitate strong binding to biological targets through electronic interactions. | nih.gov |

| Pyran | Adds a rigid heterocyclic ring; orientation (angular/linear) is a key structural feature. | Associated with potent cell growth inhibitory and antitumor activities. | tandfonline.comtandfonline.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the study of xanthone derivatives, QSAR models are developed to predict the biological potency of new or untested compounds, thereby guiding the synthesis of more effective therapeutic agents and reducing the need for extensive experimental screening. nih.govmdpi.com

The QSAR modeling process for xanthone derivatives typically involves several key steps:

Data Set Selection: A series of xanthone compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. researchgate.netnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.govnih.govnih.gov

Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) methods to ensure its reliability and robustness. nih.govtandfonline.com

Several QSAR studies have been successfully applied to xanthone derivatives for various therapeutic targets. For instance, QSAR models have been developed to predict the anticancer activity of xanthones against specific cell lines like HeLa. nih.gov In one such study, a multiple linear regression model yielded a high correlation coefficient (r² = 0.84) and predictive accuracy (r²CV = 0.82), indicating a strong relationship between the selected descriptors and the anticancer activity. nih.gov Similarly, QSAR models have been built to predict the anti-tuberculosis activity of xanthones and their potential as α-glucosidase inhibitors for diabetes management. nih.govtandfonline.com These models help identify key structural features that promote or diminish activity, providing a rational basis for designing novel derivatives with enhanced potency. tandfonline.comtandfonline.com

| Therapeutic Target/Activity | QSAR Model Type | Key Findings and Outcomes | References |

|---|---|---|---|

| Anticancer (HeLa cells, Topoisomerase IIα) | Multiple Linear Regression (MLR) | Developed a model with high accuracy (r²=0.84) for predicting anticancer activity, guiding the design of new virtual derivatives. | nih.gov |

| α-Glucosidase Inhibition | Monte Carlo Technique (CORAL software) | Constructed robust models to predict pIC50 values, identifying structural attributes that increase or decrease inhibitory activity. Led to the design of 15 new potential inhibitors. | tandfonline.comtandfonline.com |

| Anticancer (General) | BuildQSAR | Identified key descriptors (atomic charges, logP) and generated an equation to predict cytotoxicity, leading to 15 proposed new compounds with potentially better activity. | nih.gov |

| Anti-Tuberculosis | Multiple Linear Regression (MLR) | Established a model linking electronic properties (atomic charges) to anti-TB activity, suggesting modifications like adding amide or sulfoxide (B87167) groups to enhance potency. | nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the molecular mechanisms of action of xanthone derivatives at an atomic level. These methods provide insights into how these compounds bind to their biological targets and the stability of the resulting complexes. nih.govugm.ac.id

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a xanthone derivative) when bound to a receptor, which is typically a protein or enzyme. ijnc.ir The process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. journals.co.za For xanthone derivatives, docking studies have been instrumental in elucidating their interactions with various cancer-related targets, including cyclin-dependent kinase-2 (CDK2), epidermal growth factor receptor (EGFR), and DNA topoisomerase IIα. nih.govjournals.co.zaugm.ac.id These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the xanthone molecule and key amino acid residues in the receptor's active site. ijnc.irjournals.co.za For example, docking of xanthone derivatives into the CDK2 protein receptor showed binding energies ranging from -6.69 to -7.39 kcal/mol, indicating favorable interactions within the active site. journals.co.za

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. youtube.comnih.gov MD simulations provide a more realistic representation of the biological environment by modeling the movements of atoms and molecules. mdpi.com For xanthone-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. journals.co.zaugm.ac.id Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. journals.co.za A 50-nanosecond MD simulation of xanthone derivatives bound to CDK2 and EGFR showed that certain compounds maintained stable interactions within the protein's active site, comparable to the native ligands. journals.co.zajournals.co.za These simulations can confirm the binding mode and provide a deeper understanding of the energetic contributions to the binding affinity, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). journals.co.zaresearchgate.net

Together, these simulation techniques provide a detailed rationale for the observed biological activities of xanthone derivatives and serve as a crucial tool in structure-based drug design, enabling the optimization of lead compounds for improved efficacy and selectivity. nih.govugm.ac.id

| Xanthone Derivative Type | Biological Target | Computational Method | Key Findings | References |

|---|---|---|---|---|

| Hydroxyxanthones | CDK2 and EGFR | Molecular Docking, MD Simulation (50 ns) | Identified stable binding interactions within the active sites. RMSD and RMSF analyses confirmed stability comparable to native ligands. | journals.co.zajournals.co.za |

| General Xanthones | DNA Topoisomerase IIα | Molecular Docking | Predicted molecular interactions between designed xanthone compounds and the enzyme, providing a basis for their anticancer mechanism. | nih.gov |

| Xanthone-Chalcone Hybrids | EGFR | Molecular Docking, MD Simulation (100 ns) | Identified a highly promising candidate with strong binding energy (-9.71 kcal/mol) and a stable complex over the simulation time. | ugm.ac.id |

| Amino Acid Conjugates | Antimicrobial/Anti-inflammatory targets | Molecular Docking | Correlated high docking scores with potent in vitro antimicrobial and anti-inflammatory activities for specific conjugates. | nih.gov |

| Synthetic Xanthones (KS1, KS2, KS3) | Lipid Bilayer (Gastric Mucosa Model) | MD Simulation | Assessed potential gastric toxicity by analyzing interactions with the lipid membrane, predicting low toxicity based on minimal disruption of the bilayer. | nih.gov |

Advanced Pharmacological Research of Xanthorin and Xanthone Derivatives

In Vitro Pharmacological Studies

Currently, there are no specific in vitro studies available that detail the anticancer or cytotoxic activities of Xanthorin using standard assays such as the MTT assay or apoptosis induction analyses. While anthraquinone (B42736) derivatives, in general, have been investigated for their anticancer potential, research focusing specifically on this compound's effect on cancer cell lines, its IC50 values, or its ability to induce apoptosis has not been identified in the available scientific literature.

Research into the antimicrobial properties of this compound is limited but suggests potential activity as part of a group of related compounds.

Antibacterial and Antifungal Activity: A study on the chemical constituents of three species of the lichen genus Xanthoria (X. fallax, X. elegans, and X. policarpa) led to the isolation of five methoxylated anthraquinones, one of which was this compound. nih.gov The mixture of these isolated anthraquinones was reported to exhibit broad-spectrum fungicidal activity against several non-lichenized fungi, including Aspergillus niger, Trichoderma viride, Penicillium verrucosum, and Doratomyces stemonitis. nih.gov Furthermore, this group of compounds demonstrated selective antibacterial activity, with growth inhibition observed to be between 5% and 25%. nih.gov However, this study did not report the specific activity of this compound as an individual compound, making it difficult to ascertain its direct contribution to the observed antimicrobial effects.

There are no specific data tables available for the individual antibacterial or antifungal activity of this compound.

Antiviral Activity: No in vitro studies specifically investigating the antiviral activity of this compound have been found in the reviewed scientific literature.

There is a lack of specific in vitro research on the anti-inflammatory effects of this compound. Standard assays to determine its impact on inflammatory markers, such as the inhibition of nitric oxide (NO) production or the modulation of cytokine release in cell models like lipopolysaccharide (LPS)-stimulated macrophages, have not been reported for this specific compound. While other anthraquinones have been noted for their anti-inflammatory properties, dedicated studies on this compound are absent. nih.gov

No dedicated in vitro studies evaluating the antioxidant properties of this compound through common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or other methods to determine its capacity to scavenge reactive oxygen species (ROS) are available in the current scientific literature.

There is no available scientific literature detailing the in vitro antidiabetic activity of this compound. Research into its effects on key targets related to diabetes, such as insulin (B600854) sensitivity in cell lines or the modulation of glucose metabolism, has not been reported.

Assays for Specific Biological Activities

Neuroprotective Effects (e.g., against AD and PD)

Xanthone (B1684191) derivatives have emerged as significant candidates for neuroprotection, with studies demonstrating their potential efficacy against neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). rsc.org Research in this area highlights the multifunctional capabilities of these compounds. researchgate.net In cell culture models, xanthones have been shown to possess anti-cholinesterase activity, which is crucial for protecting against the degradation of the neurotransmitter acetylcholine. nih.gov They also exhibit direct neuroprotective effects by enhancing cell viability and mitigating the pathological hallmarks of AD, such as the aggregation of β-amyloid and tau proteins. nih.gov

Further mechanistic studies indicate that xanthones can modulate key signaling pathways involved in neuroinflammation, a critical component in the progression of many neurodegenerative disorders. nih.gov Specifically, they have been found to prevent neuroinflammation through the regulation of pathways like the TLR4/TAK1/NF-κB and MAPK pathways. nih.gov In animal models of AD, the administration of xanthones has led to a notable reduction in neuronal inflammation, characterized by a decrease in the burden of microglia and astrocytes. nih.gov α-Mangostin, a prominent xanthone, has been validated for its ability to scavenge Aβ in the hippocampus of AD model rats and inhibit microglia-mediated neuroinflammation by targeting NF-κB. researchgate.net

Anticomplementary Activity

The complement system is a component of the innate immune system that, when overactivated, can contribute to inflammation and tissue damage. Certain natural compounds are investigated for their ability to inhibit this system, an effect known as anticomplementary activity. Phytochemical analysis of extracts from Garcinia mangostana has identified specific xanthones that possess this activity. nih.govkribb.re.kr In assays measuring the classical pathway of the complement system, two xanthones, 1-isomangostin (B102770) and garcinone E, were identified as active constituents responsible for the observed anticomplement effects. nih.govkribb.re.kr

Other Pharmacological Effects

The therapeutic potential of xanthone derivatives extends to a wide array of other pharmacological activities, which have been documented in numerous preclinical studies. ufms.brmdpi.com

Antithrombotic and Anticoagulant Effects: Several synthetic derivatives of xanthone have demonstrated significant antithrombotic properties. kribb.re.krnih.gov These compounds inhibit platelet aggregation induced by various agents, including thrombin, arachidonic acid, collagen, and adenosine-5'-diphosphate (ADP). kribb.re.krnih.gov The mechanism for these antiplatelet effects is believed to be linked to the inhibition of thromboxane (B8750289) formation. kribb.re.kr Additionally, certain polysulfated xanthonosides have been shown to act as inhibitors of thrombosis by combining both anticoagulant and antiplatelet effects within a single molecule. nih.gov

Anti-HIV/AIDS Activity: Prenylated xanthones have shown promise as anti-HIV agents. researchgate.net Extracts from the plant Maclura tinctoria containing prenylated phenolic derivatives exhibited moderate anti-HIV activity. researchgate.net More specific studies on xanthones isolated from Cratoxylum cochinchinense demonstrated notable effects against the HIV-1 reverse transcriptase (RT) enzyme, with EC₅₀ values ranging from 0.22 to 11.23 µM, without showing cytotoxicity to the C8166 cell line used in the assay. researchgate.net

Anti-protozoal Activity: Xanthone derivatives have been tested for activity against various protozoan parasites. ufms.brresearchgate.netdoaj.org Studies have shown that these compounds possess good antileishmanial activity against Leishmania braziliensis and L. major, as well as moderate to good activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.netdoaj.org The proposed mode of action against these parasites may involve the xanthone's ability to form complexes with heme, which is crucial for parasite survival. researchgate.net

Hepatoprotective Activity: The potential of xanthones to protect the liver has also been reported. researchgate.net α-Mangostin, in particular, is noted for its hepatoprotective properties alongside its other bioactivities. researchgate.net

Antitulcer Activity: The broad spectrum of biological activities attributed to the xanthone scaffold includes anti-ulcer effects, as noted in reviews of their pharmacological properties. ufms.br

Larvicidal Activity: Certain xanthones have been identified as potent larvicidal agents. nih.gov α-Mangostin was discovered through a high-throughput screen to be an inhibitor of the mosquito sterol carrier protein-2 (SCP-2), a novel insecticide target. nih.gov It has demonstrated larvicidal activity against several mosquito species, with median lethal concentration (LC₅₀) values ranging from 0.84 to 2.90 ppm. nih.gov

Summary of Other Pharmacological Effects of Xanthone Derivatives

| Pharmacological Effect | Key Findings | Example Compounds/Sources | References |

|---|---|---|---|

| Antithrombotic | Inhibition of platelet aggregation induced by various agents (thrombin, ADP, etc.). | Omega-aminoalkoxylxanthones, 2-Prenyloxyxanthone | kribb.re.krnih.gov |

| Anticoagulant | Combined antiplatelet and anticoagulant effects. | Polysulfated xanthonosides | nih.govresearchgate.net |

| Anti-HIV/AIDS | Inhibition of HIV-1 reverse transcriptase. | Macluraxanthone B & C, Xanthones from C. cochinchinense | researchgate.netresearchgate.net |

| Anti-protozoal | Activity against Leishmania and Trypanosoma cruzi. | ω-aminoalkoxylxanthones | ufms.brresearchgate.netdoaj.org |

| Hepatoprotective | Protective effects on liver cells. | α-Mangostin | researchgate.net |

| Antitulcer | Reported as a bioactivity of the xanthone scaffold. | General Xanthone Derivatives | ufms.br |

| Larvicidal | Activity against mosquito larvae (e.g., Aedes aegypti). | α-Mangostin | nih.gov |

Cell Line Models and Co-culture Systems

In vitro studies are fundamental to pharmacological research, and a diverse range of human cell lines has been employed to evaluate the bioactivity of xanthone derivatives. These models allow for the controlled investigation of cytotoxicity, mechanisms of action, and selectivity. mdpi.com

For anticancer research, xanthones have been tested against a wide array of tumor cell lines, including:

Leukemia: HL-60, U937, K562, NB4 researchgate.net

Liver Carcinoma: HepG2 mdpi.com

Colon Cancer: COLO 205, HCT 116 nih.govnih.gov

Breast Cancer: MCF-7, SKBR3 nih.govnih.gov

Glioblastoma: U-87 nih.gov

Lung Cancer: A549 nih.govmdpi.com

Cervical Cancer: HeLa nih.govmdpi.com

Pancreatic Cancer: PANC-1 mdpi.com

To assess selectivity and potential toxicity to non-cancerous cells, normal cell lines such as the human liver cell line HL-7702 and the immortalized human urothelial cell line SV-HUC1 are also utilized. mdpi.com For investigating anti-inflammatory effects, macrophage cell lines like RAW 264.7 and microglial cell lines such as BV-2 are commonly employed. researchgate.net

Co-culture systems, which involve growing two or more different cell types together, are used to create more physiologically relevant in vitro models. These systems can simulate the complex interactions between tumor cells and their microenvironment, such as endothelial cells (e.g., HMEC-1), to study processes like angiogenesis and metastasis.

Common Cell Line Models in Xanthone Research

| Cell Line | Cell Type | Research Area | References |

|---|---|---|---|

| HepG2 | Human Liver Carcinoma | Anticancer, Hepatoprotective | mdpi.com |

| MCF-7 | Human Breast Adenocarcinoma | Anticancer | nih.gov |

| HCT 116 | Human Colorectal Carcinoma | Anticancer | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Anticancer | researchgate.net |

| RAW 264.7 | Mouse Macrophage | Anti-inflammatory | researchgate.net |

| BV-2 | Mouse Microglia | Neuroinflammation | researchgate.net |

| HL-7702 | Normal Human Liver | Cytotoxicity/Selectivity | mdpi.com |

High-Throughput Screening Methodologies

The discovery of bioactive xanthones often begins with high-throughput screening (HTS) of natural product libraries or collections of synthetic derivatives. HTS allows for the rapid assessment of thousands of compounds for a specific biological activity. For instance, α-mangostin was identified as a potent larvicidal agent through an HTS campaign designed to find inhibitors of the mosquito sterol carrier protein-2. nih.gov These large-scale screens are essential for identifying initial "hits" that can be further optimized through medicinal chemistry. Following initial screening, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for the separation and purification of active compounds from complex mixtures, such as plant extracts, enabling detailed structural and biological characterization. nih.gov

In Vivo Preclinical Studies

Animal Models of Disease

To validate in vitro findings and evaluate the efficacy of xanthone derivatives in a whole-organism context, various preclinical animal models of human diseases are utilized.

Cancer: The antitumor activity of xanthones has been demonstrated in several in vivo models. A common approach is the use of xenograft models, where human cancer cells (e.g., COLO 205 colorectal adenocarcinoma, BJMC3879 breast cancer) are implanted subcutaneously into immunodeficient mice, such as nude or BALB/c mice. nih.gov The growth of these tumors is monitored following treatment with xanthone extracts or purified compounds, providing evidence of their potential to suppress tumor growth and metastasis in vivo. nih.govnih.gov

Inflammatory Diseases: Standard animal models are used to assess the anti-inflammatory activity of xanthones. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the ability of a compound to reduce acute inflammation. researchgate.net

Neurodegenerative Diseases: The neuroprotective effects of xanthones observed in cell cultures have been corroborated in animal models of neurodegeneration. rsc.org For example, xanthones administered to animal models of Alzheimer's disease have been shown to reduce key pathological features like neuroinflammation. nih.gov

Cardiac Aging: The protective effects of xanthones against cardiac aging have been investigated using a D-galactose-induced aging mouse model. nih.gov In this model, xanthones were shown to alleviate myocardial damage and fibrosis, improve diastolic dysfunction, and reduce levels of oxidative stress markers and pro-inflammatory cytokines in the serum of aging mice. nih.gov

Efficacy and Safety Assessments in Preclinical Models

Preclinical in vivo studies have demonstrated the efficacy of various xanthone derivatives in animal models across different therapeutic areas. For instance, in behavioral despair models of depression using rats and mice, certain xanthone derivatives produced significant antidepressant-like effects. These compounds, administered at doses of 12 mg/kg in rats and 25 mg/kg in mice, substantially decreased the immobility period in forced swim and tail suspension tests, with an efficacy comparable to the conventional antidepressant venlafaxine.

In the context of inflammation, a series of synthesized xanthone derivatives were evaluated using the carrageenan-induced rat paw edema model. ijpsr.com Oral administration of these compounds at doses of 100 and 200 mg/kg body weight resulted in a significant, dose-dependent reduction in paw edema. ijpsr.com One derivative, in particular, achieved a 65.6% reduction in edema at the highest dose, demonstrating potent anti-inflammatory activity. benthamdirect.com

The antibacterial efficacy of xanthone derivatives has also been confirmed in murine models. The derivative XT17 showed potent in vivo efficacy in treating corneal infections induced by both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Preliminary safety assessments in these preclinical models have been favorable. Acute oral toxicity studies in mice indicated no toxic effects for certain antidepressant-like xanthone derivatives at doses up to 1000 mg/kg body weight. Furthermore, a study on the ecotoxicity of antifouling xanthone derivatives showed that several compounds were non-toxic to the marine non-target species Artemia salina, with less than 10% mortality observed even at a concentration of 50 µM. nih.gov These findings suggest a favorable safety profile for specific xanthone derivatives in early-stage research. nih.gov

Mechanisms of Action Elucidation in Biological Systems

The diverse pharmacological effects of xanthone derivatives are attributed to their ability to interact with multiple molecular targets. mdpi.com A primary mechanism in their anticancer activity is the induction of apoptosis. mdpi.com This is often achieved through the activation of caspases and can be triggered by factors such as a decrease in mitochondrial membrane potential. mdpi.com

Beyond apoptosis, xanthone derivatives exert their effects through the modulation of key cellular enzymes. Many derivatives function as inhibitors of protein kinases, cyclooxygenase (COX), topoisomerase, and aromatase. mdpi.comnih.gov For example, specific chiral derivatives of xanthones have demonstrated enantioselective inhibition of COX-1 and COX-2 enzymes. nih.gov The anti-inflammatory properties of some derivatives are linked to their ability to inhibit pro-inflammatory enzymes like COX and lipoxygenase (LOX) and to reduce the serum levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) while increasing anti-inflammatory cytokines like IL-10. benthamdirect.commdpi.com

In the realm of antimicrobial action, the mechanisms are also multifaceted. The derivative XT17, for example, employs a dual-action mechanism involving the disruption of the bacterial cell wall by interacting with lipoteichoic acid or lipopolysaccharides, coupled with the suppression of DNA synthesis via inhibition of the gyrase enzyme. nih.gov Other research indicates that some derivatives can inhibit the cell cycle of tumor cells at the G1 to S phase transition. nih.gov This wide range of mechanisms underscores the potential of the xanthone scaffold in developing targeted therapeutic agents. nih.gov

Toxicological Research (Preclinical Focus)

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are a primary tool for the preclinical evaluation of xanthone derivatives, particularly for anticancer applications. ljmu.ac.uk These assays measure the concentration at which a compound inhibits cellular growth or induces cell death, commonly expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). nih.govnih.gov Numerous studies have documented the cytotoxic effects of natural and synthetic xanthones against a wide array of human cancer cell lines.

For example, a novel prenylated xanthone isolated from Garcinia mangostana demonstrated moderate to strong anticancer activity against seven cancer cell lines, with IC50 values including 4.84 µM for A549 (lung carcinoma) and 6.21 µM for PC-3 (prostate cancer). mdpi.com Synthetic hydroxyxanthone derivatives have also shown significant activity; one trihydroxyxanthone was particularly effective against the MCF-7 breast cancer cell line (IC50 = 184 µM) while showing much lower toxicity to normal Vero cells (IC50 = 3395 µM).

The tables below summarize the reported cytotoxic activities of various xanthone derivatives against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Gerontoxanthone C hydrate | KB | Oral Epidermoid Carcinoma | 5.6 |

| HeLa S3 | Cervical Carcinoma | 6.5 | |

| MCF-7 | Breast Adenocarcinoma | 7.5 | |

| Hep G2 | Hepatocellular Carcinoma | 6.8 | |

| α-Mangostin | MCF-7 | Breast Adenocarcinoma | 7.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.0 | |

| Mangaphenone | MCF-7 | Breast Adenocarcinoma | 4.4 |

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Trihydroxyxanthone 3a | MCF-7 | Breast Adenocarcinoma | 184 |

| WiDr | Colon Adenocarcinoma | 254 | |

| HeLa | Cervical Carcinoma | 277 | |

| Dihydroxyxanthone 3b | MCF-7 | Breast Adenocarcinoma | >500 |

| Trihydroxyxanthone 3c | MCF-7 | Breast Adenocarcinoma | 419 |

| WiDr | Colon Adenocarcinoma | 209 | |

| HeLa | Cervical Carcinoma | 241 | |

| 1-hydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 248.82 |

| 1,3-dihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 137.24 |

These results highlight the rich potential of the xanthone scaffold for developing novel therapeutic agents, with cytotoxicity profiles varying significantly based on the specific substitution patterns on the core structure. mdpi.com

In Vivo Safety Studies

Comprehensive in vivo safety and toxicological assessments are crucial for determining the therapeutic potential of any compound. However, based on currently available scientific literature, detailed in vivo safety studies specifically investigating the compound this compound have not been reported. Key toxicological parameters such as the median lethal dose (LD50), acute toxicity, and sub-chronic toxicity in animal models have not been established for this compound.

Table 1: Summary of In Vivo Safety Data for this compound

| Parameter | Animal Model | Route of Administration | Value/Observation |

|---|---|---|---|

| Acute Toxicity (LD50) | Not available | Not available | Data not available |

| Sub-chronic Toxicity | Not available | Not available | Data not available |

Specific Organ Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)

The evaluation of specific organ toxicity is a critical component of pharmacological research. For this compound, an anthraquinone compound, there is a significant lack of in vivo data regarding its effects on specific organs. nih.gov While the broader class of anthraquinones has been associated with potential hepatic and renal effects, specific studies on this compound are required to ascertain its particular profile. researchgate.net

No dedicated in vivo studies examining the hepatotoxic or nephrotoxic potential of this compound have been published. Therefore, information on histopathological changes in the liver or kidneys, or alterations in relevant biochemical markers (such as ALT, AST, creatinine, or BUN) following this compound administration in animal models, is not available.

One study noted that this compound, among other compounds, was evaluated for hepatoprotective activities against D-galactosamine-induced toxicity in rat hepatic epithelial stem-like cells (in vitro), but this does not provide information on its intrinsic toxicity to organs in vivo. chemfaces.com Research is needed to understand the potential for this compound to induce or protect against organ-specific damage.

Table 2: Summary of Specific Organ Toxicity Data for this compound

| Organ | Animal Model | Key Findings |

|---|---|---|

| Liver (Hepatotoxicity) | Not available | Data not available from in vivo studies |

Future Research Directions and Translational Perspectives

Identification of Novel Xanthorin and Xanthone (B1684191) Derivatives

The discovery and development of new xanthone-based compounds remain a primary objective. This involves both the chemical synthesis of novel analogs and the exploration of untapped natural reservoirs.

Organic synthesis offers a powerful route to overcome the limitations of natural product availability and to systematically modify the xanthone scaffold to optimize biological activity. nih.gov The dibenzo-γ-pyrone core of xanthones is considered a "privileged structure," capable of interacting with a wide range of biological targets. nih.govmdpi.com Synthetic strategies are focused on creating libraries of derivatives with diverse substitution patterns that are not always accessible through natural biosynthetic pathways. nih.gov

Recent advancements in synthetic methodology facilitate the creation of these novel analogs. For example, a one-pot synthesis of xanthones has been developed using a Pincer palladium complex as a catalyst for a carbonylative Suzuki coupling reaction, which can achieve quantitative yields. mdpi.com Such efficient synthetic routes are essential for generating a wide array of compounds for biological screening. The goal of directed synthesis is to produce analogs with enhanced potency against specific targets, improved selectivity to reduce off-target effects, and better pharmacokinetic properties.

Key Synthetic Approaches for Xanthone Analogs

| Synthetic Strategy | Reagents/Catalysts | Key Feature | Reference |

|---|---|---|---|

| Carbonylative Suzuki Coupling | ortho-iodophenol, organoboron, CO, Pincer palladium complex | One-pot reaction with quantitative yield. | mdpi.com |

Nature remains a prolific source of novel chemical structures, and thousands of xanthone derivatives have been isolated from natural sources. mdpi.com While families such as Clusiaceae and Gentianaceae are well-known producers of xanthones, many other biological niches remain underexplored. mdpi.com Future bioprospecting efforts will target unique and extreme environments, as well as symbiotic organisms like lichens and endophytic fungi, which may harbor novel xanthone-producing species. For instance, new this compound derivatives have been successfully isolated from fungi of the genus Dermocybe. acs.org The systematic investigation of these untapped sources, guided by metabolomic and genomic screening, is expected to yield novel xanthone structures with unique biological activities.

Promising Natural Sources for Novel Xanthones

| Source Category | Examples | Potential | Reference |

|---|---|---|---|

| Higher Plants | Garcinia, Calophyllum, Gentiana species | Historically rich source, many species still uninvestigated. | mdpi.comsnv63.ru |

| Fungi | Dermocybe genus, endophytic fungi | Known to produce unique derivatives. | acs.org |

Advanced Mechanistic Studies

A profound understanding of how this compound and its derivatives function at a molecular and systemic level is critical for their development as therapeutic agents. Advanced analytical and computational techniques are being employed to elucidate their complex biological interactions.

Multi-omics strategies provide a holistic view of the cellular response to a chemical compound by integrating data from different biological layers. arcjournals.orgmdpi.com By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells or tissues treated with this compound, researchers can identify the full spectrum of affected pathways. plantae.orgnih.gov For example, transcriptomics can reveal which genes are up- or downregulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov This integrated approach allows for the construction of comprehensive models of a compound's mechanism of action, moving beyond a single-target perspective to a systems-level understanding. arcjournals.org

The vast datasets generated by multi-omics approaches can be integrated into computational models of biological networks. d-nb.inforesearchgate.net Systems biology utilizes mathematical and computational frameworks—such as differential equations, Boolean networks, and agent-based models—to simulate the dynamic behavior of complex cellular processes like signaling cascades and gene regulatory networks. d-nb.infonih.gov By modeling these networks, researchers can predict how they will respond to perturbations, such as the introduction of a xanthone derivative. researchgate.netnih.gov This in silico approach can help identify key nodes in a network that are most sensitive to the compound, predict potential synergistic or antagonistic interactions with other drugs, and generate new, testable hypotheses about the compound's mechanism of action. wellcomeconnectingscience.org

Identifying the direct molecular targets of this compound and its analogs is fundamental to understanding their biological effects. The anticancer activity of various xanthones, for instance, has been linked to the inhibition of targets such as kinases, topoisomerase, and aromatase. mdpi.com Modern research employs a combination of experimental and computational techniques to pinpoint these interactions with high precision.

Computational methods like molecular docking are used to predict how a xanthone derivative might bind to the active site of a target protein. snv63.runih.gov These predictions can then be validated experimentally through techniques such as fluorescence spectroscopy and circular dichroism, which can confirm binding and characterize any resulting conformational changes in the target protein. nih.gov These detailed mechanistic studies are crucial for the rational design of next-generation xanthone derivatives with high affinity and specificity for their intended targets. mdpi.comsnv63.ru

Combination Therapies and Synergistic Effects

The therapeutic potential of a single agent can often be amplified through combination with other treatments. This approach, known as combination therapy, is a cornerstone of modern pharmacology, particularly in complex diseases like cancer. The primary goals are to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects, overcome drug resistance, and reduce dose-limiting toxicities. nih.govresearchgate.netmdpi.com For a compound like this compound, exploring synergistic combinations is a critical avenue for future research.

Potential strategies involve pairing this compound with agents that have complementary mechanisms of action. For instance, if this compound functions as a topoisomerase II inhibitor, as is common for related anthraquinone (B42736) compounds, it could be combined with drugs that disrupt other phases of the cell cycle, inhibit DNA repair mechanisms, or target different survival pathways in cancer cells. nih.gov The timing and sequence of drug administration are also crucial variables that can significantly influence whether the interaction is synergistic, additive, or antagonistic. nih.govnih.gov

Furthermore, advanced drug delivery systems, such as polymer-based nanoparticles, micelles, or liposomes, offer a promising platform for co-administering this compound and a partner drug. nih.govresearchgate.netfrontiersin.org These nanocarriers can be engineered to control the release kinetics of each drug and to target specific tissues or cell populations, thereby maximizing the synergistic effect at the site of action while minimizing systemic exposure. nih.govfrontiersin.org

Table 1: Potential Synergistic Combinations with this compound

| Combination Agent Class | Hypothetical Mechanism of Synergy | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| DNA Repair Inhibitors | Enhances this compound-induced DNA damage by preventing cellular repair mechanisms. | Oncology | Increases apoptosis in cancer cells that would otherwise survive treatment. |

| Anti-angiogenic Agents | This compound targets tumor cells directly while the partner drug cuts off the tumor's blood supply. | Oncology | Dual-front attack on tumor growth and its supporting vasculature. |

| Taxane-based Chemotherapy | Targets different phases of the cell cycle (e.g., this compound at S/G2, Taxane at M-phase). | Ovarian, Breast Cancer | Reduces the likelihood of cell cycle arrest and subsequent resistance. nih.gov |

| Immunotherapy (Checkpoint Inhibitors) | This compound-induced cell death releases tumor antigens, priming the immune system for checkpoint inhibitor response. | Melanoma, Lung Cancer | Converts "cold" tumors into "hot" tumors, making them more susceptible to immune attack. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing Xanthorin’s structural properties, and how should researchers validate their findings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Validate findings by cross-referencing with published data for analogous compounds and ensuring purity (>95%) via high-performance liquid chromatography (HPLC). Replicate analyses in triplicate to confirm reproducibility .

Q. How should researchers design initial bioactivity assays for this compound to ensure reliability?

- Methodological Answer : Employ dose-response experiments using in vitro models (e.g., enzyme inhibition assays) with positive and negative controls. Use standardized cell lines (e.g., HEK293) to minimize variability. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) and report half-maximal inhibitory concentrations (IC₅₀) with confidence intervals (n ≥ 3 replicates) .

Q. What literature review strategies ensure comprehensive coverage of this compound’s known chemical properties?

- Methodological Answer : Use systematic keyword searches (e.g., “this compound synthesis,” “this compound spectroscopy”) across databases like PubMed and SciFinder. Apply the PICO framework to refine queries: Population (compound class), Intervention (synthetic methods), Comparison (alternative techniques), Outcome (structural confirmation). Track citations in seminal papers to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across studies?

- Methodological Answer : Conduct a comparative analysis of reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) software. Perform reproducibility tests under reported conditions and quantify yields via gravimetric analysis. Use statistical tools (e.g., ANOVA) to identify significant variables and publish raw data with error margins for transparency .

Q. What strategies optimize enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Optimize temperature and solvent systems to minimize racemization. Validate results with X-ray crystallography for absolute configuration confirmation .

Q. How should contradictory data on this compound’s mechanism of action be analyzed across experimental models?

- Methodological Answer : Apply contradiction analysis frameworks:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.